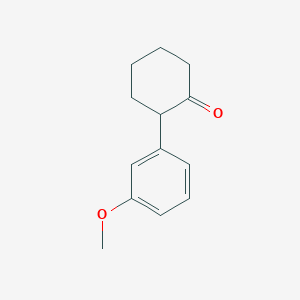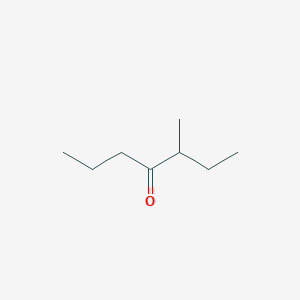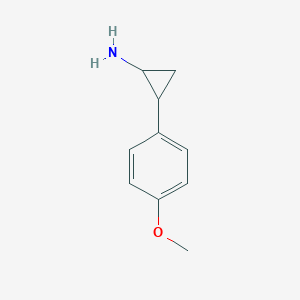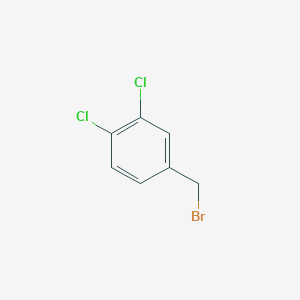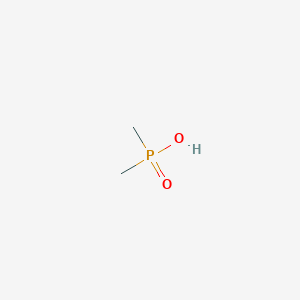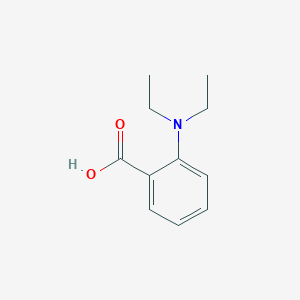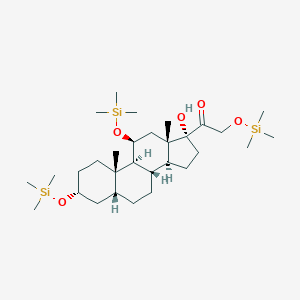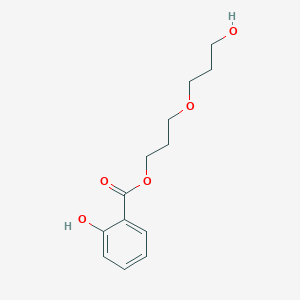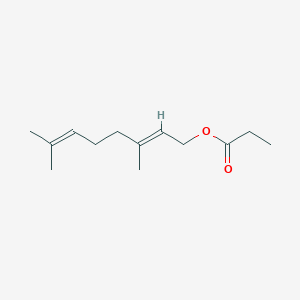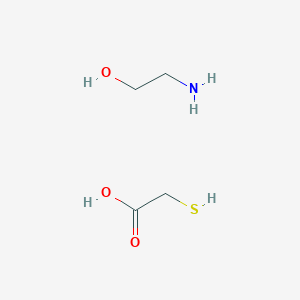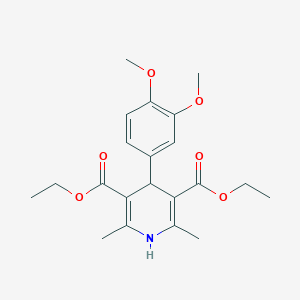
Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as DDC, is a pyridine derivative that has been extensively researched for its potential therapeutic applications. DDC is a highly potent compound with a wide range of biological activities, making it an attractive candidate for drug development.
Wirkmechanismus
Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate exerts its biological effects by inhibiting the activity of key enzymes involved in various cellular processes, including DNA synthesis, cell cycle progression, and protein synthesis. It also modulates various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to modulate various physiological processes, including glucose metabolism, lipid metabolism, and inflammation. It has been shown to reduce blood glucose levels and improve insulin sensitivity in animal models of diabetes. This compound has also been shown to reduce lipid accumulation in the liver and improve lipid metabolism in animal models of non-alcoholic fatty liver disease. Additionally, this compound has been shown to possess anti-inflammatory properties, reducing the levels of pro-inflammatory cytokines in various models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a highly potent compound with a wide range of biological activities, making it an attractive candidate for drug development. However, its high potency also presents challenges in terms of toxicity and dosage. Additionally, this compound is a relatively complex compound to synthesize, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for the research and development of Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. One potential application is in the treatment of cancer, where this compound's ability to induce apoptosis and inhibit cell proliferation could be exploited for the development of novel anti-cancer therapies. Additionally, this compound's neuroprotective and anti-inflammatory properties make it a promising candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's diseases. Finally, further research is needed to fully understand the mechanisms of action of this compound and to identify potential side effects and toxicity issues.
Synthesemethoden
Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde with pyridine-2,6-dicarboxylic acid and diethyl malonate. The resulting product is then subjected to a series of purification steps to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. This compound has also been shown to possess neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's diseases.
Eigenschaften
CAS-Nummer |
10354-32-2 |
|---|---|
Molekularformel |
C21H27NO6 |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H27NO6/c1-7-27-20(23)17-12(3)22-13(4)18(21(24)28-8-2)19(17)14-9-10-15(25-5)16(11-14)26-6/h9-11,19,22H,7-8H2,1-6H3 |
InChI-Schlüssel |
GIYFJYMMDKPPIX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=C(C=C2)OC)OC)C(=O)OCC)C)C |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=C(C=C2)OC)OC)C(=O)OCC)C)C |
Andere CAS-Nummern |
10354-32-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



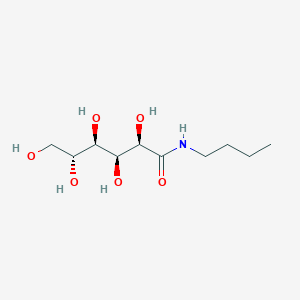
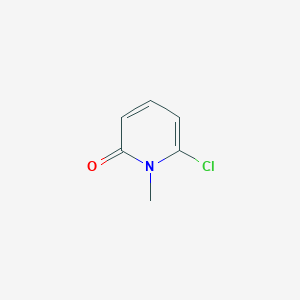
![Benzo[a]phenaleno[1,9-hi]acridine](/img/structure/B91711.png)
